Aim-100 Exhibits Superior Ack1 Selectivity Over Multi-Kinase Inhibitor Dasatinib
Aim-100 is a highly selective Ack1 inhibitor, whereas Dasatinib is a potent multi-kinase inhibitor with primary targets including Bcr-Abl and Src. Aim-100 demonstrates selectivity for Ack1 over Abl1, BTK, Lck, and LYN (IC50s = 705.9, 871.7, 432.3, and 346.7 nM, respectively) and shows no inhibition of 25 other kinases at concentrations up to 1 µM [1]. In contrast, Dasatinib potently inhibits Abl (IC50 <1 nM) and Src (IC50 0.8 nM) and only weakly inhibits Ack1 (no reported IC50 in standard panels) . This selectivity profile makes Aim-100 the preferred chemical probe for isolating Ack1-specific effects in signaling studies.
| Evidence Dimension | Kinase selectivity (IC50, nM) |
|---|---|
| Target Compound Data | Ack1: 21.58; Abl1: 705.9; BTK: 871.7; Lck: 432.3; LYN: 346.7; 25 other kinases: >1000 (no inhibition) |
| Comparator Or Baseline | Dasatinib: Abl <1, Src 0.8, c-Kit 79; Ack1 not reported as primary target |
| Quantified Difference | Aim-100 is >30-fold selective for Ack1 over Abl1; Dasatinib is non-selective with potent activity against Abl/Src. |
| Conditions | Cell-free kinase assays |
Why This Matters
For researchers requiring unambiguous attribution of phenotypic effects to Ack1 inhibition, Aim-100's narrow selectivity profile is essential, whereas Dasatinib's multi-target activity confounds pathway analysis.
- [1] Cayman Chemical. AIM 100 Product Information. Cayman Chemical Item No. 29487. View Source
